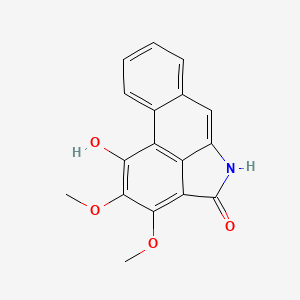
Piperolactam D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperolactam D typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aristolactam precursors, which undergo cyclization in the presence of strong acids or bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Piper species, followed by purification processes such as chromatography. The use of green synthesis methods, such as utilizing plant extracts, is also being explored to make the process more eco-friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Piperolactam D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or methoxylated compounds, which may exhibit different biological activities .
Applications De Recherche Scientifique
Piperolactam D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer properties due to its cytotoxic effects.
Industry: Explored for use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Piperolactam D involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and cytotoxic effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperolactam A
- Cepharanone A
- Cepharanone B
- Aristolactam AII
Uniqueness
Piperolactam D is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities . Compared to similar compounds, this compound exhibits a broader spectrum of antimicrobial activity and higher cytotoxicity against certain cancer cell lines .
Propriétés
Numéro CAS |
116084-93-6 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
15-hydroxy-13,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-13-12-10(18-17(13)20)7-8-5-3-4-6-9(8)11(12)14(19)16(15)22-2/h3-7,19H,1-2H3,(H,18,20) |
Clé InChI |
PHKYZFGDNGACRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3=C(C4=CC=CC=C4C=C3NC2=O)C(=C1OC)O |
melting_point |
222 - 224 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


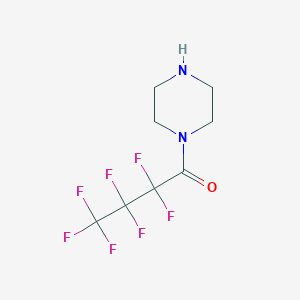


![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)

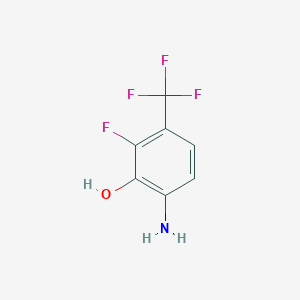

![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
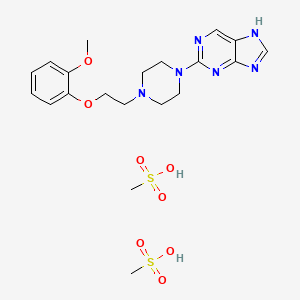
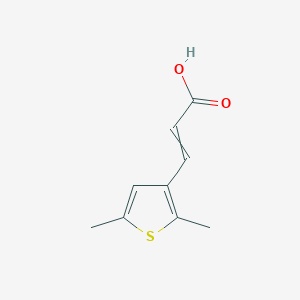
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
